N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWBLACCCKBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of a thioamide with an α-haloketone.
Coupling Reactions: The benzofuran and thiazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Key Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction reactions can yield alcohols or amines with lithium aluminum hydride as a reducing agent.
- Substitution: The tosyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
Biology
Research has indicated that this compound exhibits bioactive properties , particularly in antimicrobial and anticancer studies. Investigations into its biological activity have revealed promising results against various pathogens and cancer cell lines.
Case Study:
A study evaluated the antimicrobial activity of derivatives similar to this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential . Its mechanism of action may involve interaction with specific molecular targets, influencing pathways relevant to disease processes.
Research Insights:
Studies have investigated the compound's efficacy in inhibiting cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). The findings suggest that derivatives of this compound could serve as lead compounds in anticancer drug development .
Industry
In industrial applications, this compound is utilized for developing new materials and chemical processes. Its unique properties enable the formulation of innovative products across various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran-Thiazole Hybrids
- N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl) derivatives : Ethoxy substitution at the benzofuran’s 7-position (vs. methoxy in the target compound) alters electronic and steric profiles. Ethoxy groups may enhance metabolic stability but reduce polarity compared to methoxy, impacting pharmacokinetics .
- N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide: This compound shares a thiazole core but replaces benzofuran with a naphthamide group.
Thiazole-Acetamide Derivatives (MMP Inhibitors)
Compounds from (e.g., 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) ) feature acetamide-linked piperazine-thiazole systems. Key comparisons:
The target compound’s tosyl group may enhance membrane permeability over the piperazine derivatives, though direct activity data are lacking.
Sulfonamide-Thiazole Derivatives
Compounds from (e.g., 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5)) highlight the role of sulfonamide-thiazole interactions:
Cardioprotective Thiazole Derivatives
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide (): This compound outperformed Levocarnitine in reducing hypoxic smooth muscle contraction. The target compound’s benzofuran-thiazole system may similarly modulate hypoxia-responsive pathways but lacks empirical validation .
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound’s tosyl group suggests synthesis via nucleophilic substitution (similar to ’s sulfonyl-based protocols). Tosyl chloride intermediates are common in Friedel-Crafts and alkylation reactions .
- Spectroscopic Validation : Analogous compounds () were confirmed via $ ^1H $-NMR (aromatic protons at δ 6.8–8.2 ppm) and HRMS (mass accuracy <5 ppm). The target compound’s 7-methoxybenzofuran would show distinct $ ^13C $-NMR signals near δ 160 ppm (C-O) .
- Bioactivity Gaps : While thiazole derivatives in show MMP inhibition, antimicrobial, and cardioprotective effects, the target compound’s tosylbutanamide moiety requires specific testing to elucidate its therapeutic niche.
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide (CAS Number: 921568-76-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 486.6 g/mol. The compound features several functional groups, including a thiazole ring, a methoxybenzofuran moiety, and a tosyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with microtubules. Research indicates that similar compounds in the thiazole family inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is critical for its anticancer efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, SMART compounds, which share structural similarities with this compound, have shown potent activity against prostate (PC-3) and melanoma (A375) cancer cells, with IC50 values in the low nanomolar range . These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division.
In Vivo Studies
In vivo efficacy has been observed in xenograft models where treatment with related thiazole derivatives resulted in tumor growth inhibition without significant neurotoxicity . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of thiazole derivatives. Compounds containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study on related thiazole-sulfonamide hybrids demonstrated potent antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that this compound may also possess similar antimicrobial properties worth investigating.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Type | Cell Line/Organism | IC50/Effect |
|---|---|---|---|
| Anticancer | In Vitro | PC-3 (Prostate Cancer) | Low nM range |
| In Vitro | A375 (Melanoma) | Low nM range | |
| In Vivo | Xenograft Models | %T/C values 4%-30% | |
| Antimicrobial | In Vitro | E. coli, S. aureus | Significant inhibition |
Case Studies and Future Directions
- Case Study on Anticancer Activity : A study evaluating the anticancer properties of SMART compounds found that they effectively overcome multidrug resistance mechanisms common in cancer therapy. This highlights the potential of this compound as a viable candidate for treating resistant cancer types .
- Future Research Directions : Further studies are needed to elucidate the full spectrum of biological activities associated with this compound, particularly its mechanism of action at the molecular level and its potential synergistic effects when combined with other therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the benzofuran-thiazole core via cyclization of 7-methoxybenzofuran-2-carbaldehyde with thiourea derivatives under acidic conditions (e.g., HCl/EtOH, 80°C, 6h) .
- Step 2 : Introduce the tosylbutanamide moiety via nucleophilic acyl substitution using 4-tosylbutanoyl chloride in anhydrous DMF with a base (e.g., triethylamine) at 0–5°C .
- Yield Optimization : Use design of experiments (DoE) to optimize solvent polarity (e.g., acetonitrile vs. DMF), temperature, and stoichiometry. Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=N at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~529.1 g/mol).
- HPLC-PDA : Assess purity (>95%) using a gradient elution (water/acetonitrile + 0.1% TFA) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents :
- Replace methoxy with ethoxy (increases lipophilicity; see similar compounds in ).
- Vary tosyl group with sulfonamide or methylthio groups to alter enzyme-binding affinity .
- Assay Design : Test analogs in kinase inhibition assays (e.g., Nek2, Hec1) using ADP-Glo™ kits. Correlate IC₅₀ values with logP (calculated via ChemAxon) to identify bioavailability trends .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., des-methyl byproducts) .
- Assay Replication : Cross-validate in orthogonal models (e.g., in vitro enzyme inhibition vs. cell-based apoptosis assays) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ethoxy vs. methoxy analogs) to identify substituent-dependent trends .
Q. How can molecular docking predict this compound’s interaction with kinase targets?
- Methodological Answer :
- Target Selection : Prioritize kinases with known thiazole-binding pockets (e.g., JAK2, EGFR) using databases like PDB or KLIFS .
- Docking Workflow :
Prepare ligand (protonation states via MarvinSketch).
Use AutoDock Vina with flexible side chains in the ATP-binding site.
Validate poses with molecular dynamics (GROMACS, 50 ns simulation) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer IV/orally in rodents; measure plasma half-life via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve bioavailability .
- Disease Models :
- Cancer : Xenograft models (e.g., HT-29 colon cancer) with tumor volume monitoring.
- Inflammation : Carrageenan-induced paw edema in rats, comparing efficacy to dexamethasone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
